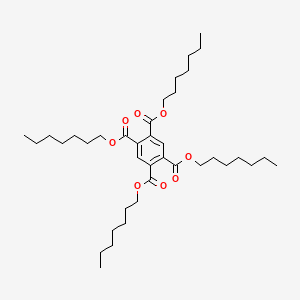
Tetraheptyl benzene-1,2,4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraheptyl benzene-1,2,4,5-tetracarboxylate is an organic compound characterized by its benzene ring substituted with four heptyl ester groups at the 1, 2, 4, and 5 positions. This compound is part of the larger family of benzene tetracarboxylates, which are known for their applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraheptyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with heptyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Benzene-1,2,4,5-tetracarboxylic acid+4Heptyl alcoholAcid catalystTetraheptyl benzene-1,2,4,5-tetracarboxylate+4Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraheptyl benzene-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and heptyl alcohol.
Reduction: Benzene-1,2,4,5-tetracarboxylic acid and heptyl alcohol.
Substitution: Products depend on the nucleophile used, such as amides or thioesters.
Applications De Recherche Scientifique
Tetraheptyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of tetraheptyl benzene-1,2,4,5-tetracarboxylate largely depends on its ability to interact with metal ions and other molecules through its ester groups. These interactions can lead to the formation of stable complexes and coordination compounds, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved include:
Metal Coordination: The ester
Propriétés
Numéro CAS |
59262-82-7 |
|---|---|
Formule moléculaire |
C38H62O8 |
Poids moléculaire |
646.9 g/mol |
Nom IUPAC |
tetraheptyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C38H62O8/c1-5-9-13-17-21-25-43-35(39)31-29-33(37(41)45-27-23-19-15-11-7-3)34(38(42)46-28-24-20-16-12-8-4)30-32(31)36(40)44-26-22-18-14-10-6-2/h29-30H,5-28H2,1-4H3 |
Clé InChI |
GBEATKZBRXZANT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCCCCC)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


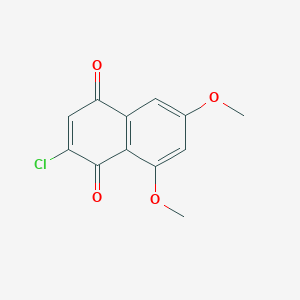
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)

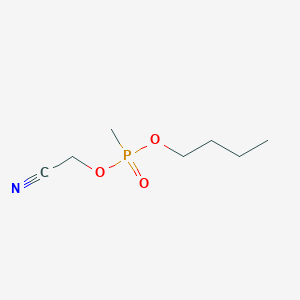
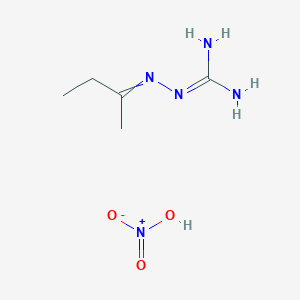
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
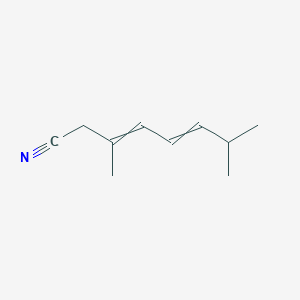
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
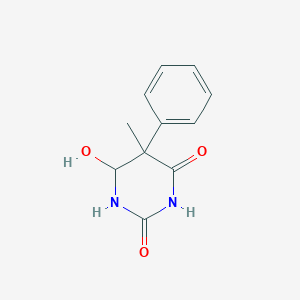
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
